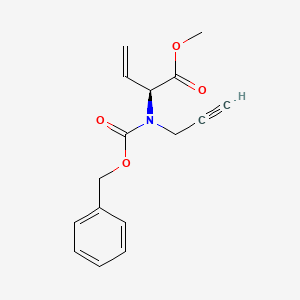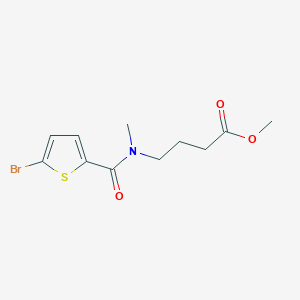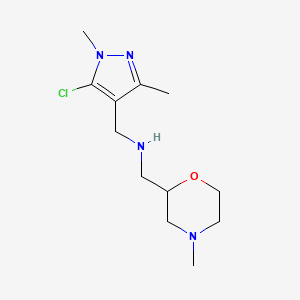
N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with a hydroxyphenylamino group and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and employing cost-effective reagents and catalysts. The purification process is also crucial, often involving chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Scientific Research Applications
(2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with proteins, affecting their function. The compound may also interact with enzymes, altering their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with different substituents. Examples are:
- (2S,3R,4S,5R)-2-((4-Methoxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4S,5R)-2-((4-Chlorophenyl)amino)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-((4-Hydroxyphenyl)amino)tetrahydro-2H-pyran-3,4,5-triol lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H15NO5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(4-hydroxyanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO5/c13-7-3-1-6(2-4-7)12-11-10(16)9(15)8(14)5-17-11/h1-4,8-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
HDWNWEZUZNQNHS-YTWAJWBKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)NC2=CC=C(C=C2)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B14917590.png)
![6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one](/img/structure/B14917593.png)







![3-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B14917655.png)



